Acetaminophen Mercapurate Disodium Salt

Clinical Pharmacokinetics Obesity Drug Metabolism

Acetaminophen Mercapurate Disodium Salt (Paracetamol Mercapturate Disodium Salt, CAS 52372-86-8 [free acid]) is the exclusive, stable end-product of the CYP2E1-mediated oxidative pathway and a direct, proportional biomarker of NAPQI production. Unlike glucuronide or sulfate conjugates, this terminal mercapturate is indispensable for quantifying the toxicologically relevant phase II conjugation pathway in hepatotoxicity and neonatal drug metabolism studies. Request the disodium salt form (MW ~356.31 g/mol) for accurate chromatographic integration (MS/MS transition m/z 335→152) in complex biological matrices. Invalid substitution with other metabolites will render analytical methods non-specific.

Molecular Formula C13H14N2Na2O5S
Molecular Weight 356.31 g/mol
Cat. No. B13863045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen Mercapurate Disodium Salt
Molecular FormulaC13H14N2Na2O5S
Molecular Weight356.31 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+]
InChIInChI=1S/C13H16N2O5S.2Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);;/q;2*+1/p-2
InChIKeySPMHRFYUMSFOQT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaminophen Mercapurate Disodium Salt: Technical Specifications and Procurement-Ready Identity for the Acetaminophen Detoxification Pathway


Acetaminophen Mercapurate Disodium Salt (also referenced as Paracetamol Mercapturate Disodium Salt or 3-(N-Acetyl-L-cystein-S-yl) Acetaminophen Disodium Salt) is the disodium salt form of the acetaminophen mercapturate metabolite, bearing the free acid CAS 52372-86-8 and a molecular weight of approximately 312.34 g/mol (free acid) to 356.31 g/mol (disodium salt) . This compound represents the terminal, stable, and non-toxic urinary excretion product of the glutathione-dependent detoxification pathway for the reactive acetaminophen metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . In research and industrial settings, it is primarily employed as a reference standard for quantitative analytical methods and as a probe to study phase II conjugation reactions, specifically glutathione conjugation and the mercapturate pathway, in hepatotoxicity and drug metabolism investigations .

Why Acetaminophen Mercapurate Disodium Salt Cannot Be Interchanged with Generic Acetaminophen Metabolite Standards


The scientific and industrial utility of Acetaminophen Mercapurate Disodium Salt is not interchangeable with the parent drug, acetaminophen, or with alternative metabolites such as acetaminophen glucuronide or sulfate. This compound is the exclusive, stable end-product of a specific, minor metabolic pathway—the cytochrome P450 (CYP2E1)-mediated oxidation and subsequent glutathione conjugation—which is quantitatively and functionally distinct from the major glucuronidation and sulfation pathways [1]. Its formation is a direct, proportional indicator of NAPQI production and the body's glutathione detoxification capacity, a role that cannot be fulfilled by any other acetaminophen conjugate . Furthermore, its unique chemical properties, such as the presence of a thiol group and a defined retention time in reversed-phase HPLC, necessitate this specific reference material for accurate quantitation in complex biological matrices [2]. Substituting with a glucuronide or sulfate standard would render analytical assays invalid for monitoring the toxicologically relevant oxidative pathway.

Acetaminophen Mercapurate Disodium Salt: Quantifiable Differentiation in Metabolic and Analytical Performance


Accelerated CYP2E1-Mediated Clearance of Acetaminophen Mercapurate in Morbidly Obese vs. Non-Obese Patients

In a clinical pharmacokinetic study, the clearance of acetaminophen to its cysteine and mercapturate metabolites via the CYP2E1 pathway was found to increase significantly with lean body weight (LBW). This indicates that the formation and elimination of acetaminophen mercapturate are accelerated in morbidly obese patients compared to non-obese controls [1].

Clinical Pharmacokinetics Obesity Drug Metabolism CYP2E1

Differential Metabolic Fate of Acetaminophen Mercapurate in Very-Preterm Infants vs. Adults

A study in very-preterm infants revealed a distinct metabolic profile where exposure to the mercapturate metabolite was higher compared to adults, despite glucuronidation being the major pathway in both groups. The AUC ratio of mercapturate to acetaminophen remained unchanged with gestational age, unlike glucuronide and sulfate [1].

Neonatal Pharmacology Developmental Pharmacology Pediatric Research Metabolism

Selective Reduction in Urinary Excretion of Acetaminophen Mercapurate with Chronic Cimetidine Administration

Prolonged treatment with the H2 antagonist cimetidine resulted in a slight but significant decrease in the urinary excretion of acetaminophen mercapturate, while acute administration had no effect. This interaction is specific to the mercapturate pathway and was not observed for other acetaminophen metabolites [1].

Drug-Drug Interaction Clinical Pharmacology Urinary Excretion Cimetidine

Analytical Quantification Range for Acetaminophen Mercapurate in Human Plasma via LC-MS/MS

A validated LC-MS/MS method for the simultaneous quantification of acetaminophen and its metabolites in human plasma established a specific linear range for acetaminophen mercapturate, distinct from the ranges for other metabolites [1].

Bioanalysis LC-MS/MS Method Validation Metabolite Quantification

Toxicological Pathway Differentiation: Mercapturate Formation vs. Glucuronide and Sulfate Conjugation

Unlike the major acetaminophen metabolites, glucuronide and sulfate, which are formed through direct phase II conjugation, acetaminophen mercapturate is the end-product of a multi-step detoxification process. This process involves initial CYP450-mediated oxidation to the toxic intermediate NAPQI, followed by glutathione conjugation and subsequent enzymatic cleavage [1]. This unique formation route makes it the exclusive non-invasive biomarker for NAPQI production and glutathione utilization .

Toxicology Hepatotoxicity Detoxification Metabolic Pathways

Procurement-Driven Application Scenarios for Acetaminophen Mercapurate Disodium Salt


Quantitative Biomarker for CYP2E1 Activity and Acetaminophen Hepatotoxicity Risk Assessment

Procure this compound as a certified reference standard for LC-MS/MS or HPLC assays designed to quantify acetaminophen mercapturate in plasma or urine. This is essential for studies assessing hepatotoxicity risk in specific patient populations, such as the morbidly obese, where CYP2E1-mediated clearance is accelerated, leading to earlier and higher peak concentrations of the mercapturate metabolite [1].

Internal Standard for High-Precision Bioanalytical Method Development

Utilize Acetaminophen Mercapurate Disodium Salt as a primary standard to validate and calibrate analytical methods for quantifying acetaminophen and its metabolites. Its distinct chromatographic properties and MS/MS transitions (e.g., monitoring m/z 335→152) are critical for achieving the required specificity and sensitivity, as demonstrated in methods with linear ranges of 0.01–1.0 μg/mL [2].

Probe for Investigating Drug-Drug Interactions Involving CYP2E1 Inhibition

Employ this compound as a metabolic probe in in vivo or in vitro studies to investigate the impact of co-administered drugs on the CYP2E1 pathway. Its specific and quantifiable reduction in urinary excretion upon chronic cimetidine administration validates its use in identifying clinically relevant interactions that alter the oxidative metabolism of acetaminophen [3].

Reference Material for Developmental and Pediatric Pharmacokinetic Studies

For researchers investigating the ontogeny of drug metabolism in neonates and preterm infants, Acetaminophen Mercapurate Disodium Salt is an indispensable analytical standard. Its distinct metabolic profile—higher exposure compared to adults and stability relative to gestational age—makes it a reliable marker for the maturation of the CYP2E1 pathway [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaminophen Mercapurate Disodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.